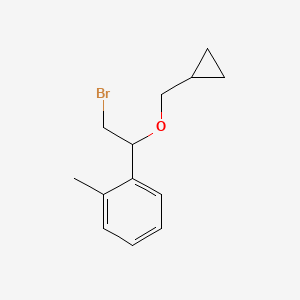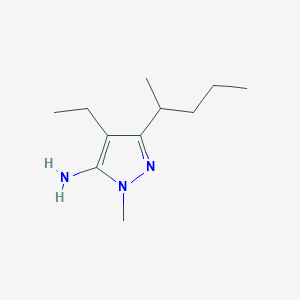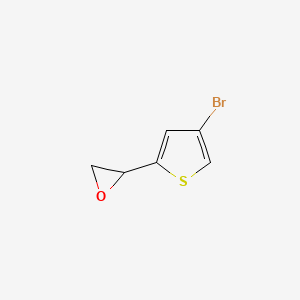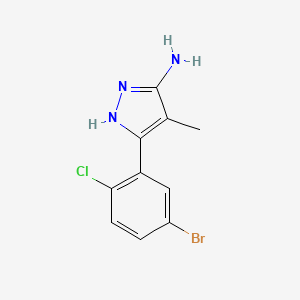
3-(5-Bromo-2-chlorophenyl)-4-methyl-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromo-2-chlorophenyl)-4-methyl-1h-pyrazol-5-amine is a chemical compound with a unique structure that includes a bromine and chlorine-substituted phenyl ring attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-chlorophenyl)-4-methyl-1h-pyrazol-5-amine typically involves the reaction of 5-bromo-2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using acetic acid to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Bromo-2-chlorophenyl)-4-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromo-2-chlorophenyl)-4-methyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 3-(5-Bromo-2-chlorophenyl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Bromo-2-chlorophenyl)-4-methyl-1h-pyrazol-5-amine: Unique due to its specific substitution pattern on the phenyl ring.
3-(5-Bromo-2-chlorophenyl)-1h-pyrazol-5-amine: Lacks the methyl group, leading to different chemical and biological properties.
3-(5-Bromo-2-chlorophenyl)-4-methyl-1h-pyrazol-3-amine: Substitution at a different position on the pyrazole ring, affecting its reactivity and applications.
Uniqueness
The presence of both bromine and chlorine atoms on the phenyl ring, along with the methyl group on the pyrazole ring, gives this compound unique chemical properties. These substitutions influence its reactivity, making it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H9BrClN3 |
|---|---|
Molekulargewicht |
286.55 g/mol |
IUPAC-Name |
5-(5-bromo-2-chlorophenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H9BrClN3/c1-5-9(14-15-10(5)13)7-4-6(11)2-3-8(7)12/h2-4H,1H3,(H3,13,14,15) |
InChI-Schlüssel |
ZFIQVKCNFXGSJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NN=C1N)C2=C(C=CC(=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


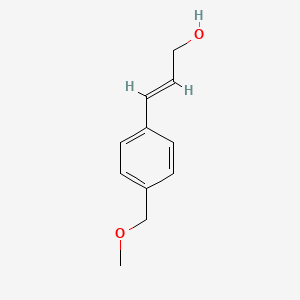
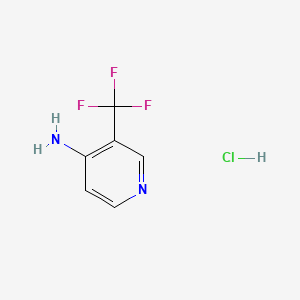
![4-[1-(Trifluoromethyl)cyclobutyl]benzoicacid](/img/structure/B13622710.png)
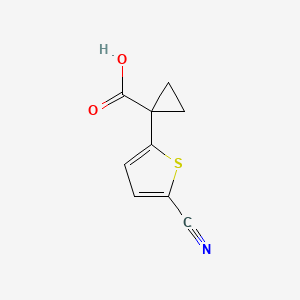
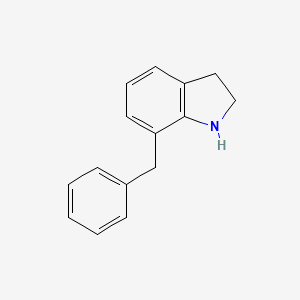
![N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B13622722.png)
![7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride](/img/structure/B13622724.png)
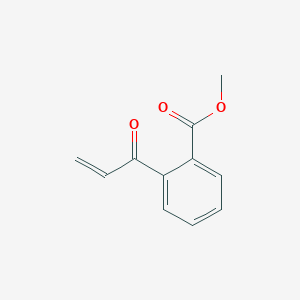
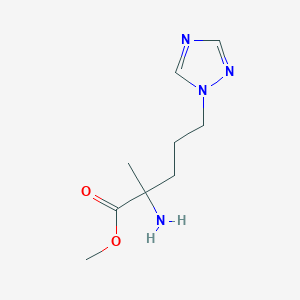
![Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13622738.png)

